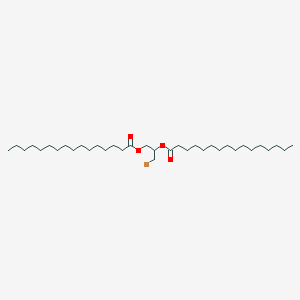

1,2-Dipalmitoyl-3-bromopropanediol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C35H67BrO4 |

|---|---|

Peso molecular |

631.8 g/mol |

Nombre IUPAC |

(3-bromo-2-hexadecanoyloxypropyl) hexadecanoate |

InChI |

InChI=1S/C35H67BrO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |

Clave InChI |

KURYUQICWVXZJA-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(CBr)OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of 1,2-Dipalmitoyl-3-bromopropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dipalmitoyl-3-bromopropanediol, a key intermediate in the synthesis of various lipid-based compounds. This document outlines the primary synthetic strategies, including the preparation of the necessary precursors, 3-bromo-1,2-propanediol and palmitoyl chloride. Detailed experimental protocols are provided, along with tables summarizing key quantitative data to facilitate reproducibility. Furthermore, this guide includes schematic diagrams of the reaction pathways and experimental workflows to provide a clear and concise visual representation of the synthetic process.

Introduction

This compound is a valuable synthetic intermediate in lipid chemistry and drug development. Its structure, featuring two palmitoyl chains and a reactive bromine atom, allows for its use as a precursor in the synthesis of a variety of complex lipids and bioactive molecules. For instance, it can be a building block for the preparation of phospholipids, glycolipids, and other lipid derivatives with potential applications in drug delivery systems, cell membrane studies, and as signaling molecules.

The synthesis of this compound is typically achieved through the esterification of 3-bromo-1,2-propanediol with two equivalents of palmitoyl chloride. This reaction, a nucleophilic acyl substitution, is a well-established method for the formation of esters from alcohols and acyl chlorides. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Synthetic Pathway

The overall synthesis of this compound can be broken down into three main stages:

-

Synthesis of 3-Bromo-1,2-propanediol: This starting material can be synthesized from commercially available precursors.

-

Synthesis of Palmitoyl Chloride: The acylating agent is prepared from palmitic acid.

-

Esterification of 3-Bromo-1,2-propanediol with Palmitoyl Chloride: The final step to yield the target compound.

Experimental Protocols

Synthesis of 3-Bromo-1,2-propanediol from 3-Oxetanol

This protocol is adapted from a known procedure for the ring-opening of 3-oxetanol.

Materials:

-

3-Oxetanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-oxetanol (1.0 eq) in anhydrous dichloromethane.

-

Add carbon tetrabromide (1.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphenylphosphine (1.0 eq) in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 3-bromo-1,2-propanediol.

Synthesis of Palmitoyl Chloride from Palmitic Acid

This is a standard procedure for converting a carboxylic acid to an acyl chloride.

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂) (optional, for oxalyl chloride)

-

Dimethylformamide (DMF) (catalytic amount, for oxalyl chloride)

Procedure:

-

Using Thionyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add palmitic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the palmitic acid.

-

Heat the mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete (evolution of HCl and SO₂ gas ceases), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride, which can often be used in the next step without further purification.

-

-

Using Oxalyl Chloride:

-

Dissolve palmitic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield palmitoyl chloride.

-

Synthesis of this compound

This proposed protocol is based on general esterification methods.

Materials:

-

3-Bromo-1,2-propanediol

-

Palmitoyl chloride

-

Anhydrous pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine (2.2 eq) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of palmitoyl chloride (2.1 eq) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following tables summarize the physicochemical properties and expected analytical data for the key compounds involved in the synthesis.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-1,2-propanediol | C₃H₇BrO₂ | 154.99 | Colorless liquid | - | 110-112 (at 14 mmHg) |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | White solid | 63 | 351 |

| Palmitoyl Chloride | C₁₆H₃₁ClO | 274.87 | Colorless to yellowish liquid | 11-12 | 191 (at 15 mmHg) |

| This compound | C₃₅H₆₇BrO₄ | 631.80 | White to off-white solid | (Not reported) | (Not reported) |

Table 2: Proposed Reaction Conditions and Expected Outcome

| Parameter | Value |

| Reactants | |

| 3-Bromo-1,2-propanediol | 1.0 equivalent |

| Palmitoyl chloride | 2.1 equivalents |

| Base (Pyridine or Et₃N) | 2.2 equivalents |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Purification Method | Flash Column Chromatography |

| Expected Yield | 70 - 85% (Estimated) |

| Expected Purity | >95% (after chromatography) |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, ppm) | ~5.2 (m, 1H, -CH(OCOR)-), ~4.3 (dd, 1H, -CH₂OCOR), ~4.1 (dd, 1H, -CH₂OCOR), ~3.6 (m, 2H, -CH₂Br), ~2.3 (t, 4H, -OCOCH₂-), ~1.6 (m, 4H, -OCOCH₂CH₂-), ~1.25 (s, 48H, -(CH₂)₁₂-), ~0.88 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~173.5, ~173.0 (C=O), ~70.0 (-CH(OCOR)-), ~63.0 (-CH₂OCOR), ~34.0 (-OCOCH₂-), ~32.0 (-CH₂Br), ~31.9, ~29.7-29.1, ~24.9, ~22.7 (-CH₂- aliphatic), ~14.1 (-CH₃) |

| FT-IR (cm⁻¹) | ~2920, 2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1170 (C-O stretch), ~650 (C-Br stretch) |

Safety Precautions

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine and triethylamine are flammable and toxic. Handle in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

Carbon tetrabromide is toxic. Avoid inhalation and skin contact.

-

The reactions involving acyl chlorides produce hydrochloric acid , which is corrosive. Ensure proper ventilation and use a gas trap if necessary.

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the synthesis of this compound. By following the outlined experimental protocols for the preparation of the starting materials and the final esterification step, researchers can obtain the target compound in good yield and purity. The provided quantitative data and spectroscopic predictions will aid in the characterization and verification of the synthesized product. This guide serves as a valuable resource for scientists and professionals in the fields of lipid chemistry and drug development, enabling the synthesis of this important molecular building block for further research and application.

An In-depth Technical Guide to the Structure Elucidation of 1,2-Dipalmitoyl-3-bromopropanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 1,2-Dipalmitoyl-3-bromopropanediol, a brominated diacylglycerol analog. Due to the absence of a complete, published dataset for this specific molecule, this guide outlines a proposed synthetic pathway and presents predicted spectroscopic data based on established principles of organic chemistry and analytical techniques. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are provided to facilitate the characterization of this and structurally related compounds. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to ensure clarity and ease of comparison.

Introduction

This compound is a synthetic lipid derivative featuring a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a bromine atom at the sn-3 position. Such halogenated lipids are of significant interest in biomedical research. They can serve as valuable intermediates in the synthesis of complex phospholipids, radiolabeled tracers for metabolic studies, or as probes in biophysical assays to investigate lipid-protein interactions and membrane dynamics. The precise structural confirmation of these molecules is paramount for ensuring their purity and for the accurate interpretation of experimental results.

This guide details the multifaceted approach required for the unambiguous structure elucidation of this compound, integrating synthetic strategy with advanced spectroscopic analysis.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a protected glycerol derivative to ensure regioselectivity of the acylation and bromination reactions. A plausible synthetic route is outlined below.

Step 1: Protection of Glycerol The synthesis begins with the protection of the primary hydroxyl group of a chiral glycerol precursor, such as (R)-solketal, to selectively expose the hydroxyl groups at the sn-1 and sn-2 positions for acylation.

Step 2: Diacylation The protected glycerol is then acylated with palmitoyl chloride in the presence of a base, such as pyridine or triethylamine, to form the di-ester.

Step 3: Deprotection The protecting group is removed under acidic conditions to yield 1,2-Dipalmitoyl-sn-glycerol.

Step 4: Bromination The final step involves the selective bromination of the primary hydroxyl group at the sn-3 position. This can be achieved using a reagent like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which is known to convert primary alcohols to the corresponding bromides with minimal side reactions.

Structure Elucidation Methodologies

A combination of spectroscopic techniques is essential for the complete structure elucidation of this compound. The analytical workflow is designed to confirm the molecular weight, identify functional groups, and establish the precise connectivity of all atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure, providing information on the chemical environment and connectivity of each proton and carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Glycerol CH₂ (C1-H) | 4.32, 4.18 | dd, dd | 2H |

| Glycerol CH (C2-H) | 5.25 | m | 1H |

| Glycerol CH₂Br (C3-H) | 3.65 | m | 2H |

| Palmitoyl α-CH₂ (C2') | 2.30 | t | 4H |

| Palmitoyl β-CH₂ (C3') | 1.61 | quint | 4H |

| Palmitoyl -(CH₂)₁₂- | 1.25 | br s | 48H |

| Palmitoyl ω-CH₃ (C16') | 0.88 | t | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O (C1') | 173.3, 172.9 |

| Glycerol CH (C2) | 70.5 |

| Glycerol CH₂ (C1) | 62.1 |

| Glycerol CH₂Br (C3) | 33.5 |

| Palmitoyl α-CH₂ (C2') | 34.1 |

| Palmitoyl -(CH₂)n- | 29.7 - 29.1 |

| Palmitoyl β-CH₂ (C3') | 24.9 |

| Palmitoyl CH₂ (C14') | 31.9 |

| Palmitoyl CH₂ (C15') | 22.7 |

| Palmitoyl ω-CH₃ (C16') | 14.1 |

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified lipid in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of quaternary carbons, a relaxation delay of 5-10 seconds and a larger number of scans (e.g., 1024 or more) are typically required for good signal-to-noise.

-

2D NMR (COSY, HSQC): Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings within the glycerol and palmitoyl moieties. An HSQC (Heteronuclear Single Quantum Coherence) spectrum should be run to correlate each proton with its directly attached carbon, confirming assignments made in the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Table 3: Predicted ESI-MS Data (Positive Ion Mode)

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+Na]⁺ | 711.48, 713.48 | Sodium adduct of the molecular ion (isotopic pattern for one Br) |

| [M+NH₄]⁺ | 706.52, 708.52 | Ammonium adduct of the molecular ion (isotopic pattern for one Br) |

| [M+H-C₁₆H₃₂O₂]⁺ | 433.26, 435.26 | Loss of one palmitic acid molecule |

| [M+H-2(C₁₆H₃₂O₂)]⁺ | 177.05, 179.05 | Loss of both palmitic acid molecules |

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µM) in a solvent system suitable for ESI, such as chloroform/methanol (1:1, v/v) with the addition of 1 mM sodium acetate or ammonium acetate to promote adduct formation.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to detect the molecular ion adducts.

-

Tandem MS (MS/MS): Select the precursor ion (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting product ion spectrum to confirm the loss of the palmitoyl chains and identify the brominated glycerol backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 2920, 2850 | Strong | C-H stretching (alkyl chains) |

| 1740 | Strong | C=O stretching (ester carbonyl) |

| 1160 | Strong | C-O stretching (ester) |

| 650 | Medium | C-Br stretching (alkyl bromide) |

-

Sample Preparation: Prepare a thin film of the purified lipid on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the ester and alkyl halide functional groups, as well as the long alkyl chains.

Data Interpretation and Structure Confirmation

The collective interpretation of the data from these three spectroscopic techniques provides unambiguous confirmation of the structure of this compound:

-

MS data confirms the molecular formula by providing an accurate molecular weight and the presence of one bromine atom (from the isotopic pattern). MS/MS fragmentation confirms the presence of two palmitoyl chains.

-

IR spectroscopy confirms the presence of the key functional groups: ester (C=O and C-O stretches) and alkyl bromide (C-Br stretch).

-

NMR spectroscopy provides the complete atomic connectivity. ¹H and ¹³C NMR spectra confirm the presence and relative positions of the glycerol backbone and the two palmitoyl chains. The downfield shift of the C2 proton and the distinct signals for the C1 and C3 methylene groups confirm the 1,2-diacyl substitution pattern. 2D NMR experiments (COSY and HSQC) definitively link all proton and carbon signals, solidifying the final structure.

Conclusion

The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining a logical synthetic strategy with detailed analysis by NMR, MS, and IR spectroscopy, a complete and confident structural assignment can be achieved. The protocols and predicted data presented in this guide serve as a robust framework for the characterization of this and other novel lipid derivatives, ensuring their suitability for advanced research and development applications.

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-bromopropanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-bromopropanediol, a synthetic lipid derivative. Due to its specific chemical structure, this compound holds potential as a valuable intermediate in the synthesis of complex lipids and as a tool in various research and drug development applications. This document outlines its chemical identity, synthesis, and physicochemical properties, and provides a detailed experimental protocol for its preparation.

Chemical Identity and CAS Number

This compound is a diacylglycerol derivative characterized by two palmitoyl chains esterified to the first and second hydroxyl groups of a 3-bromopropanediol backbone.

As of this writing, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound. This is likely due to its status as a specialized chemical intermediate that is not widely commercially available. Researchers interested in this compound would typically synthesize it in the laboratory as needed.

For reference, the CAS numbers for its key precursors are well-established:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-1,2-propanediol | 4704-77-2[1][2] | C₃H₇BrO₂ | 154.99[1] |

| Palmitoyl chloride | 112-67-4 | C₁₆H₃₁ClO | 274.87 |

Physicochemical Properties

The exact physicochemical properties of this compound have not been extensively documented in the literature. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value | Notes |

| Molecular Formula | C₃₅H₆₇BrO₄ | |

| Molecular Weight | 631.81 g/mol | |

| Appearance | Waxy solid | Similar to other diacylglycerols. |

| Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane, hexane). Insoluble in water. | The long hydrocarbon chains of the palmitoyl groups confer a nonpolar character. |

| Melting Point | Not determined. Expected to be above room temperature. | |

| Stability | Stable under standard conditions. May be sensitive to strong acids, bases, and high temperatures, which can cause hydrolysis of the ester bonds. |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-Bromo-1,2-propanediol with palmitoyl chloride. This is a common method for the preparation of diacylglycerols.

Caption: Synthetic pathway for this compound.

This protocol provides a general method for the synthesis of this compound.

Materials:

-

3-Bromo-1,2-propanediol

-

Palmitoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-1,2-propanediol (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous pyridine.

-

Addition of Palmitoyl Chloride: Cool the solution to 0 °C in an ice bath. Add palmitoyl chloride (2.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several potential uses:

-

Synthesis of Phospholipids: The bromo group can be displaced by a phosphate-containing headgroup to synthesize novel phospholipids for use in liposome formulation and drug delivery systems.

-

Lipid Signaling Studies: This compound can be used as a precursor to generate modified diacylglycerols to study lipid signaling pathways.

-

Biophysical Studies of Membranes: Incorporation of this and related synthetic lipids into model membranes can provide insights into membrane structure and function.

Caption: A logical workflow for the synthesis and application of this compound in a research setting.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound and its precursors. Palmitoyl chloride is corrosive and reacts with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is a flammable and toxic liquid. 3-Bromo-1,2-propanediol is also an irritant. Refer to the Safety Data Sheets (SDS) for all reactants before commencing synthesis.

This technical guide serves as a foundational resource for researchers and professionals interested in the synthesis and potential applications of this compound. The provided information is based on established chemical principles and data available for analogous compounds.

References

Brominated Diacylglycerols: A Technical Guide to Their Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) isozymes. The introduction of bromine atoms into the acyl chains of DAGs creates powerful molecular probes for elucidating the intricate details of lipid-protein interactions and membrane biology. This technical guide provides an in-depth overview of the potential applications of brominated diacylglycerols in research, complete with experimental considerations and data presentation. While direct literature on brominated diacylglycerols is sparse, this guide extrapolates from established methodologies for other brominated lipids and diacylglycerol analogs to provide a robust framework for their use.

Core Concepts: The Role of Diacylglycerol in Cellular Signaling

Diacylglycerol is a key intermediate in lipid metabolism and a pivotal second messenger in signal transduction.[1] Its primary role in signaling is the activation of protein kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[2][3] The binding of DAG to the C1 domain of conventional and novel PKC isozymes induces a conformational change that recruits the enzyme to the cell membrane and activates its catalytic function.[3][4]

The diacylglycerol signaling pathway is a fundamental mechanism in cellular communication. The pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[5] While IP3 stimulates the release of calcium from intracellular stores, DAG remains in the membrane to activate PKC.[5]

Applications of Brominated Diacylglycerols in Research

The incorporation of heavy atoms like bromine into diacylglycerol molecules provides unique biophysical properties that can be exploited in various research applications.

Probing Lipid-Protein Interactions with Fluorescence Quenching

Principle: Bromine atoms are effective collisional quenchers of tryptophan fluorescence.[6][7] When a tryptophan residue in a protein comes into close proximity with a brominated lipid, the fluorescence emission of the tryptophan is diminished. This phenomenon can be used to map the lipid-binding interface of proteins and to study the dynamics of these interactions.[6]

Application: By incorporating brominated diacylglycerol into liposomes or other model membrane systems, researchers can study the binding of PKC and other C1 domain-containing proteins. By systematically replacing native tryptophan residues with non-fluorescent amino acids and introducing single tryptophan residues at specific locations, the regions of the protein that interact with the diacylglycerol can be precisely identified.

Enhancing Contrast in Cryo-Electron Microscopy (Cryo-EM)

Principle: The high electron density of bromine atoms can be used to enhance the contrast of lipids in cryo-electron microscopy (cryo-EM).[8][9] This allows for the direct visualization of lipid organization and distribution within membranes and at the interface with proteins.

Application: Incorporating brominated diacylglycerols into vesicles that are being remodeled by proteins can help to visualize the localization of DAG within highly curved membrane structures. This can provide insights into how DAG contributes to membrane-shaping processes and how its distribution is influenced by membrane-associated proteins.[8][10]

Modulating Protein Kinase C Activity

Principle: Synthetic diacylglycerol analogs are widely used to activate PKC in vitro and in cell-based assays.[2] Brominated diacylglycerols are expected to retain this ability, acting as potent activators of PKC.

Application: Brominated diacylglycerols can be used in PKC activity assays to study the kinetics and mechanism of PKC activation. Their use in cell-based assays can help to understand the downstream consequences of PKC activation in specific cellular contexts.

Experimental Protocols

Preparation of Liposomes Containing Brominated Diacylglycerol

This protocol describes a general method for preparing large unilamellar vesicles (LUVs) containing brominated diacylglycerol using the thin-film hydration and extrusion method.[11][12]

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired lipids (e.g., a base phospholipid like POPC and a negatively charged lipid like POPS) and the brominated diacylglycerol in chloroform.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

The resulting suspension will contain multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce LUVs with a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous population of vesicles.

-

Protein Kinase C Activity Assay

This protocol outlines a common in vitro assay to measure the kinase activity of PKC using a radioactive substrate.[13][14]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing ATP, a PKC substrate (e.g., histone H1 or a specific peptide substrate), and the necessary cofactors (e.g., phosphatidylserine, calcium chloride).

-

Add the liposomes containing brominated diacylglycerol to the reaction mixture.

-

-

Initiation of Reaction:

-

Add purified PKC enzyme to the reaction mixture to initiate the phosphorylation reaction.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 30°C).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated radioactive ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the binding of brominated diacylglycerols to C1 domains. However, data from related diacylglycerol analogs and other C1 domain ligands can provide a valuable reference point for designing experiments and interpreting results.

| Ligand | Protein/Domain | Binding Affinity (Ki or Kd) | Method |

| Phorbol 12,13-dibutyrate (PDBu) | PKCα C1B | ~1.5 nM | [3H]PDBu binding assay |

| Bryostatin 1 | PKCα | ~1.3 nM | [3H]PDBu binding assay |

| Diacylglycerol lactone analog | PKCα | 363 ± 42 nM | [3H]PDBu binding assay |

| Diacylglycerol lactone analog | PKCα | 4940 ± 470 nM | [3H]PDBu binding assay |

| Diacylglycerol lactone analog | PKCα | 7000 ± 990 nM | [3H]PDBu binding assay |

Table 1: Binding affinities of various ligands to Protein Kinase C. Note the wide range of affinities depending on the ligand structure.[1]

Drug Development and Future Perspectives

The ability to probe and modulate PKC activity is of significant interest in drug development, as dysregulation of PKC signaling is implicated in numerous diseases, including cancer and neurological disorders.[2] Brominated diacylglycerols, as research tools, can aid in the rational design of novel PKC modulators by providing detailed structural and functional information about the ligand-binding site.

Future research directions could include:

-

Synthesis of a broader range of brominated diacylglycerol analogs with varying acyl chain lengths and bromine positions to fine-tune their properties as probes.

-

Use of brominated diacylglycerols in high-throughput screening to identify new small molecule inhibitors or activators of PKC.

-

Application in advanced imaging techniques , such as super-resolution microscopy, to visualize the dynamics of DAG-mediated signaling events in living cells with high spatiotemporal resolution.

References

- 1. Synthesis and Biological Evaluation of Several Bryostatin Analogues Bearing a Diacylglycerol Lactone C-Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C1 domain - Wikipedia [en.wikipedia.org]

- 4. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. domaintherapeutics.ca [domaintherapeutics.ca]

- 6. edinst.com [edinst.com]

- 7. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Reactivity of Bromine in 1,2-Dipalmitoyl-3-bromopropanediol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically detailing the reactivity of 1,2-Dipalmitoyl-3-bromopropanediol is limited. This guide, therefore, extrapolates from the well-established principles of organic chemistry and data available for analogous structures, particularly primary alkyl halides and the parent compound 3-bromo-1,2-propanediol, to provide a robust theoretical framework for understanding and predicting its chemical behavior.

Introduction

This compound is a functionalized lipid of significant interest in the fields of drug delivery, material science, and synthetic chemistry. Its structure, comprising a glycerol backbone with two palmitoyl chains and a reactive bromine atom, makes it a versatile intermediate for the synthesis of novel phospholipids, triglycerides, and other lipid derivatives with tailored functionalities. Understanding the reactivity of the carbon-bromine (C-Br) bond is paramount for its effective utilization in these applications. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the bromine atom in this molecule, focusing on nucleophilic substitution reactions.

Core Concepts of Reactivity

The reactivity of the bromine atom in this compound is primarily dictated by its position on a primary carbon. This structural feature strongly suggests that its reactions will be dominated by the SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The SN2 Reaction Pathway

The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the backside, leading to an inversion of stereochemistry at the reaction center.[1] The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

dot

Caption: General SN2 reaction mechanism for this compound.

Factors Influencing Reactivity

Several factors will influence the rate and outcome of nucleophilic substitution on this compound.

dot

Caption: Key factors influencing the reactivity of the C-Br bond.

-

Nucleophile: The strength of the nucleophile is a critical factor in SN2 reactions. Stronger nucleophiles will lead to faster reaction rates. Anionic nucleophiles are generally more potent than their neutral counterparts.

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive. Polar protic solvents (e.g., water, ethanol) can hydrogen bond with the nucleophile, reducing its reactivity.

-

Leaving Group: Bromine is a good leaving group, as the bromide ion is stable in solution.

-

Steric Hindrance: While the bromine is on a primary carbon, the bulky dipalmitoyl groups on the adjacent carbons may exert some steric hindrance, potentially slowing the reaction rate compared to a smaller primary alkyl bromide.

Predicted Reactivity and Quantitative Data

Based on established principles of nucleophilicity, a qualitative prediction of reactivity with various nucleophiles can be made.

Table 1: Predicted Relative Reactivity of Nucleophiles with this compound

| Nucleophile | Formula | Predicted Relative Rate |

| Thiolate | RS⁻ | Very Fast |

| Azide | N₃⁻ | Fast |

| Cyanide | CN⁻ | Fast |

| Iodide | I⁻ | Fast |

| Hydroxide | OH⁻ | Moderate |

| Amine (primary) | RNH₂ | Moderate |

| Carboxylate | RCOO⁻ | Slow |

| Water | H₂O | Very Slow |

| Alcohol | ROH | Very Slow |

Table 2: Effect of Solvent on Predicted SN2 Reaction Rate

| Solvent Type | Examples | Predicted Effect on Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | Significant Rate Enhancement | Solvates the cation, leaving a "naked," highly reactive anionic nucleophile. |

| Polar Protic | Water, Ethanol, Methanol | Significant Rate Decrease | Solvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity. |

| Nonpolar | Hexane, Toluene | Very Slow / No Reaction | Reactants are often insoluble, and the transition state is not stabilized. |

Proposed Experimental Protocols

The following are generalized protocols for conducting and analyzing nucleophilic substitution reactions with this compound. These should be adapted and optimized for specific nucleophiles and reaction scales.

General Protocol for Nucleophilic Substitution

This protocol describes a representative reaction with sodium azide.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF (or another suitable polar aprotic solvent).

-

Add sodium azide (1.5 - 2.0 eq).

-

Heat the reaction mixture to 50-70 °C under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1,2-Dipalmitoyl-3-azidopropanediol.

-

Protocol for Kinetic Analysis

-

Preparation:

-

Prepare stock solutions of this compound and the chosen nucleophile in a suitable solvent (e.g., acetonitrile) in a thermostated reaction vessel.

-

Allow the solutions to reach the desired reaction temperature.

-

-

Initiation and Sampling:

-

Initiate the reaction by mixing the two solutions.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a quenching reagent).

-

-

Analysis:

-

Analyze the quenched aliquots by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of the starting material and the product.

-

-

Data Processing:

-

Plot the concentration of the reactant versus time.

-

Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (expected to be second-order).

-

dot

Caption: A typical experimental workflow for nucleophilic substitution.

Potential Applications in Drug Development

The ability to readily displace the bromine atom with a variety of nucleophiles opens up numerous possibilities for the synthesis of novel lipid-based molecules for drug development.

-

Lipid-Drug Conjugates: The bromine can be substituted with a linker molecule, which can then be attached to a therapeutic agent. The dipalmitoyl backbone can enhance the solubility and bioavailability of the drug.

-

Targeted Drug Delivery: Functional groups introduced via nucleophilic substitution can be used to target specific cells or tissues. For example, attaching a sugar moiety could target cells with specific lectin receptors.

-

Cationic Lipids for Gene Delivery: Reaction with amines can produce cationic lipids, which are essential components of liposomal formulations for the delivery of nucleic acids (siRNA, mRNA).

Conclusion

While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be confidently predicted based on fundamental principles of organic chemistry. The primary bromine atom is an excellent handle for introducing a wide range of functional groups via the SN2 mechanism. The reaction rates and outcomes will be highly dependent on the choice of nucleophile and solvent. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies utilizing this versatile lipid intermediate. Empirical studies are encouraged to establish optimal reaction conditions and to fully characterize the kinetics and thermodynamics of these transformations.

References

The Nexus of Novel Phospholipid Synthesis: A Technical Guide to Utilizing 1,2-Dipalmitoyl-3-Bromopropanediol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipid-based drug delivery and cellular signaling research continually demands the synthesis of novel phospholipids with tailored functionalities. 1,2-Dipalmitoyl-3-bromopropanediol and its derivatives stand as pivotal precursors in this endeavor, offering a versatile platform for the introduction of diverse polar head groups. This technical guide provides an in-depth exploration of the synthetic pathways, experimental protocols, and characterization of novel phospholipids derived from these valuable intermediates, with a focus on the synthesis of phosphatidic acid and phosphatidylcholine, two fundamental classes of phospholipids.

From Precursor to Phospholipid: A Strategic Overview

While the direct phosphorylation of this compound presents a theoretical route to novel phospholipids, established synthetic methodologies often favor a two-step approach for efficiency and purity. This involves the initial conversion of a suitable precursor to 1,2-dipalmitoyl-sn-glycerol, which then serves as a versatile intermediate for the introduction of various phosphate-containing head groups. This strategy circumvents potential side reactions and allows for greater control over the final product's structure.

A key intermediate in many phospholipid syntheses is phosphatidic acid, which consists of a glycerol backbone esterified with two fatty acids and a phosphate group.[1] It serves as a precursor for the biosynthesis of numerous other lipids.[1] The synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes, often proceeds through the phosphorylation of diacylglycerol.[2]

Synthesis of 1,2-Dipalmitoyl-sn-Glycerol: A Foundational Step

A robust and well-documented method for preparing the essential 1,2-dipalmitoyl-sn-glycerol intermediate is through the enzymatic hydrolysis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) using phospholipase D. This enzymatic approach offers high specificity and mild reaction conditions, preserving the stereochemistry of the glycerol backbone.

Experimental Protocol: Enzymatic Preparation of 1,2-Dipalmitoyl-sn-Glycerol

This protocol is adapted from established procedures for the enzymatic cleavage of phosphatidylcholine.[3]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Phospholipase D (from Streptomyces species or cabbage)

-

Chloroform

-

Silica gel for column chromatography

-

Appropriate buffer solution (e.g., Tris-HCl buffer, pH 7.5)

-

Calcium chloride (CaCl₂) solution (if required by the enzyme)

Procedure:

-

Dissolution: Dissolve a known quantity of DPPC in chloroform in a round-bottom flask.

-

Enzyme Preparation: Prepare a solution of phospholipase D in the appropriate buffer. If necessary, add CaCl₂ to the final concentration recommended by the enzyme supplier.

-

Reaction Setup: Add the phospholipase D solution to the DPPC solution. The biphasic system should be stirred vigorously to ensure adequate mixing and enzymatic activity at the interface.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete (as indicated by the disappearance of the DPPC spot and the appearance of the phosphatidic acid spot on TLC), quench the reaction by adding a suitable solvent system to extract the lipids, such as a chloroform/methanol mixture.

-

Purification: The crude phosphatidic acid is then purified by silica gel column chromatography to yield 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid.[3] For the synthesis of other phospholipids, the resulting phosphatidic acid can be dephosphorylated to yield 1,2-dipalmitoyl-sn-glycerol, or used directly in subsequent reactions.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) |

| Enzyme | Phospholipase D |

| Typical Yield of Phosphatidic Acid | >90% |

Synthesis of Novel Phosphatidylcholines from 1,2-Dipalmitoyl-sn-Glycerol

With the 1,2-dipalmitoyl-sn-glycerol intermediate in hand, the introduction of a phosphocholine headgroup can be achieved through chemical phosphorylation. A common method involves the use of phosphorus oxychloride (POCl₃) followed by reaction with choline.[4]

Experimental Protocol: Chemical Synthesis of 1,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine

This protocol outlines a microscale synthesis of phosphatidylcholine from a diacylglycerol precursor.[4]

Materials:

-

1,2-dipalmitoyl-sn-glycerol

-

Phosphorus oxychloride (POCl₃)

-

Choline salt (e.g., choline tosylate or choline chloride)

-

Anhydrous pyridine or other suitable base

-

Anhydrous solvent (e.g., benzene or toluene)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction of Diacylglycerol with POCl₃: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve 1,2-dipalmitoyl-sn-glycerol in an anhydrous solvent. Cool the solution in an ice bath. Add an equimolar amount of POCl₃ dropwise with stirring. The reaction is typically allowed to proceed for 1-2 hours.

-

Reaction with Choline: In a separate flask, prepare a solution of the choline salt in anhydrous pyridine. Add this solution to the reaction mixture from step 1.

-

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of water or a buffered solution.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., chloroform). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | rac-1-palmitoyl-2-oleoylglycerol | [4] |

| Phosphorylating Agent | POCl₃ | [4] |

| Headgroup Source | [³H]choline | [4] |

| Reported Yield of Phosphatidylcholine | 22% | [4] |

Characterization of Novel Phospholipids

The structural integrity and purity of the synthesized phospholipids are paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for confirming the structure of the synthesized phospholipids. ³¹P NMR is particularly useful for analyzing the phosphate headgroup.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight and confirm the identity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the synthesized phospholipids and to separate isomers.[4]

Signaling Pathways and Biological Relevance

Phospholipids are not merely structural components of cell membranes; they are also key players in cellular signaling. Phosphatidic acid, for instance, is a signaling lipid that can modulate the activity of various enzymes.[1] The introduction of novel head groups onto the 1,2-dipalmitoyl glycerol backbone can lead to the creation of phospholipids with unique biological activities, potentially targeting specific signaling pathways. The Kennedy pathway is a primary route for the de novo synthesis of phosphatidylcholine and phosphatidylethanolamine in eukaryotes.[2] Understanding these pathways is crucial for designing novel phospholipids that can interact with or modulate cellular processes.

Workflow and Logical Relationships

The synthesis of novel phospholipids from a brominated precursor via a diacylglycerol intermediate can be visualized as a structured workflow.

Caption: Synthetic workflow for novel phospholipids.

The Kennedy pathway illustrates the biological synthesis of phosphatidylcholine from diacylglycerol, providing a blueprint for chemical synthesis strategies.

Caption: The Kennedy Pathway for PC synthesis.

Conclusion

The use of this compound derivatives as precursors, particularly through their conversion to 1,2-dipalmitoyl-sn-glycerol, provides a powerful and flexible strategy for the synthesis of novel phospholipids. The detailed experimental protocols and characterization methods outlined in this guide offer a solid foundation for researchers and drug development professionals to design and create new lipid-based molecules with tailored properties for a wide range of applications, from advanced drug delivery systems to probes for elucidating complex cellular signaling pathways. The continued exploration of these synthetic routes will undoubtedly fuel further innovation in lipid science and its biomedical applications.

References

- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple preparation of 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid and deuterated choline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microscale synthesis of phosphatidyl-[3H]choline from 1,2-diacylglycerol. Assessment of isomerization by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,2-Dipalmitoyl-3-bromopropanediol in Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-bromopropanediol is a key synthetic intermediate in the development of advanced liposomal drug delivery systems. Its unique structure, featuring two palmitoyl lipid chains and a reactive bromine group, allows for the straightforward synthesis of a variety of cationic lipids. These resulting cationic lipids are essential components in the formulation of liposomes designed for the delivery of nucleic acids (e.g., siRNA, mRNA, pDNA) and other therapeutic molecules. The dipalmitoyl backbone mimics naturally occurring phospholipids, ensuring biocompatibility, while the customizable cationic headgroup, introduced via substitution of the bromine atom, facilitates interaction with and encapsulation of negatively charged payloads.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative cationic lipid and its subsequent formulation into liposomes.

Application: Synthesis of a Cationic Lipid (DP-TAP)

A primary application of this compound is in the synthesis of cationic lipids. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. By reacting it with a tertiary amine, a quaternary ammonium salt is formed, creating a cationic lipid. In this example, we describe the synthesis of 1,2-dipalmitoyl-3-(trimethylammonio)propane (DP-TAP), a novel cationic lipid.

Experimental Workflow for Cationic Lipid Synthesis

Caption: Workflow for the synthesis of the cationic lipid DP-TAP.

Protocol: Synthesis of 1,2-dipalmitoyl-3-(trimethylammonio)propane (DP-TAP)

Materials:

-

This compound

-

Trimethylamine solution (e.g., in ethanol or THF)

-

Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

-

Dissolve this compound in chloroform in a round-bottom flask.

-

Add an excess of trimethylamine solution to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Redissolve the crude product in chloroform and wash with distilled water to remove excess trimethylamine and other water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude DP-TAP by column chromatography using a silica gel column and a chloroform/methanol gradient.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

-

Store the purified DP-TAP under an inert atmosphere at -20°C.

Application: Formulation of Cationic Liposomes

The synthesized cationic lipid (DP-TAP) can be used to formulate cationic liposomes for various applications, particularly for the encapsulation and delivery of nucleic acids. These liposomes are typically prepared by the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.

Experimental Workflow for Liposome Formulation and Characterization

Caption: Workflow for liposome formulation and characterization.

Protocol: Preparation of DP-TAP Cationic Liposomes

Materials:

-

Synthesized DP-TAP

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

-

Cholesterol

-

Chloroform

-

Hydration buffer (e.g., RNase-free citrate buffer, pH 4.0 for nucleic acid encapsulation)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

In a round-bottom flask, dissolve DP-TAP, DOPE, and cholesterol in chloroform at a desired molar ratio (e.g., 50:40:10 DP-TAP:DOPE:Cholesterol).

-

Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the chosen aqueous buffer by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).

-

For nucleic acid encapsulation, the therapeutic molecule would be dissolved in the hydration buffer.

-

Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency.

-

To obtain unilamellar vesicles of a uniform size, extrude the MLV suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is heated to a temperature above the phase transition temperature of the lipids.

-

The resulting liposome suspension should be stored at 4°C.

Characterization of Liposomes

The physicochemical properties of the formulated liposomes are critical for their in vitro and in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation

| Parameter | Method | Typical Values | Significance |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences circulation time, biodistribution, and cellular uptake. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow and uniform size distribution of the liposome population. |

| Zeta Potential | Laser Doppler Velocimetry | +30 to +60 mV | A high positive charge confirms the cationic nature, promotes interaction with negatively charged cell membranes and nucleic acids, and contributes to colloidal stability. |

| Encapsulation Efficiency | Fluorescence-based assays (e.g., RiboGreen for RNA) | > 90% | Represents the percentage of the therapeutic payload successfully encapsulated within the liposomes. |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical vesicles | Confirms the formation of unilamellar liposomes and visualizes their structure. |

Signaling Pathway: Cationic Liposome-Mediated Gene Delivery

Cationic liposomes deliver their genetic payload into cells primarily through endocytosis. The positively charged liposomes interact with the negatively charged cell surface, triggering uptake into endosomes.

Caption: Pathway of cationic liposome-mediated gene delivery.

The "proton sponge" effect is a proposed mechanism for endosomal escape. The amine groups on the cationic lipid can become protonated in the acidic environment of the endosome. This leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Application Notes and Protocols for Incorporating 1,2-Dipalmitoyl-3-bromopropanediol into Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the functionalized lipid, 1,2-Dipalmitoyl-3-bromopropanediol, into lipid bilayers to form liposomes. This lipid analog serves as a valuable tool for various biophysical studies and for the development of targeted drug delivery systems due to its reactive bromo-group, which allows for the covalent attachment of molecules to the liposome surface.

Introduction

This compound is a synthetic lipid analog of 1,2-dipalmitoyl-sn-glycerol where the hydroxyl group at the sn-3 position is replaced by a bromine atom. This modification provides a reactive handle for nucleophilic substitution reactions, enabling the covalent conjugation of thiolated molecules, such as peptides, proteins, and polymers, to the surface of liposomes. The dipalmitoyl acyl chains ensure its stable incorporation into lipid bilayers composed of common phospholipids like phosphatidylcholines.

Key Applications

-

Targeted Drug Delivery: Covalent attachment of targeting ligands (e.g., antibodies, peptides) to the liposome surface for specific cell and tissue recognition.

-

Biophysical Studies: Probing lipid-protein interactions and membrane dynamics through fluorescence quenching studies, as the bromine atom can act as a quencher for certain fluorophores.[1][2]

-

Controlled Release Systems: Development of stimuli-responsive liposomes where the release of encapsulated cargo can be triggered by specific conditions that cleave the linker attached to the brominated lipid.

Quantitative Data Summary

While specific experimental data for the incorporation efficiency and biophysical effects of this compound is not extensively available in the public domain, the following tables provide estimated values based on the behavior of structurally similar lipids and general principles of lipid bilayer biophysics. These values should be experimentally verified for specific lipid compositions and conditions.

Table 1: Estimated Incorporation Efficiency of this compound

| Molar Percentage of this compound in Initial Lipid Mixture | Estimated Incorporation Efficiency (%) | Method of Quantification |

| 1-5 mol% | > 95% | HPLC-ELSD[3][4] |

| 5-10 mol% | > 90% | HPLC-ELSD[3][4] |

| > 10 mol% | Variable, potentially lower due to phase separation | HPLC-ELSD[3][4] |

Table 2: Estimated Effects of this compound on Lipid Bilayer Properties

| Parameter | Base Bilayer (e.g., DPPC) | Bilayer with 5 mol% this compound (Estimated) | Technique |

| Membrane Fluidity (Lateral Diffusion Coefficient, D) | ~1 x 10⁻⁸ cm²/s (in fluid phase) | Slight decrease | Fluorescence Recovery After Photobleaching (FRAP) |

| Bilayer Thickness (Hydrophobic Core) | ~3.5 nm | Minimal change to slight increase | Small-Angle X-ray Scattering (SAXS) |

| Phase Transition Temperature (Tm) | 41°C | Slight increase | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the most common method for preparing unilamellar liposomes of a defined size.[5][6][7]

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

This compound

-

Cholesterol (optional, for modulating membrane fluidity)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass syringes for the extruder

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired amounts of the primary phospholipid, cholesterol (if used), and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio could be DPPC:Cholesterol:Brominated Lipid of 55:40:5.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC-based formulations) to ensure proper mixing.

-

Gradually reduce the pressure to create a vacuum, allowing the organic solvent to evaporate completely. A thin, uniform lipid film will form on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the lipid phase transition temperature.

-

Add the warm buffer to the round-bottom flask containing the dry lipid film.

-

Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The solution will appear milky.

-

-

Sonication (Optional):

-

To aid in the dispersal of the lipid film and reduce the size of the initial MLVs, the flask can be placed in a bath sonicator for 5-10 minutes. The temperature of the water bath should be maintained above the phase transition temperature of the lipids.

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

-

Pre-heat the extruder block to a temperature above the lipid phase transition temperature.

-

Draw the MLV suspension into one of the glass syringes.

-

Insert the syringe into the extruder and attach the second, empty syringe.

-

Gently push the lipid suspension through the membranes from one syringe to the other.

-

Repeat this extrusion process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs). The final liposome suspension should be translucent.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

Quantify the incorporation of this compound using a suitable analytical method such as HPLC-ELSD.[3]

-

Protocol 2: Surface Functionalization of Brominated Liposomes with a Thiol-Containing Peptide

This protocol outlines the covalent attachment of a cysteine-containing peptide to the surface of pre-formed liposomes containing this compound via a nucleophilic substitution reaction.

Materials:

-

Liposomes containing this compound (prepared as in Protocol 1)

-

Thiol-containing peptide (e.g., a peptide with a terminal cysteine residue)

-

Reaction buffer (e.g., PBS, pH 7.5-8.5)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) to separate unreacted peptide from the liposomes

-

Reagents for quantifying peptide conjugation (e.g., Ellman's reagent for free thiols or a fluorescence-based assay if the peptide is labeled)

Methodology:

-

Peptide Preparation:

-

Dissolve the thiol-containing peptide in the reaction buffer. If the peptide is in a disulfide-bonded dimeric form, it may need to be reduced to expose the free thiol group using a reducing agent like TCEP, followed by removal of the reducing agent.

-

-

Conjugation Reaction:

-

Add the peptide solution to the liposome suspension. A typical molar ratio of peptide to reactive lipid is in the range of 1:1 to 5:1.

-

Incubate the reaction mixture at room temperature for several hours to overnight with gentle agitation. The optimal reaction time and temperature should be determined empirically.

-

-

Purification:

-

Separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography. The larger liposomes will elute in the void volume, while the smaller, unreacted peptide will be retained by the column.

-

-

Characterization of Conjugation:

-

Quantify the amount of peptide conjugated to the liposomes. This can be done by measuring the decrease in free thiol groups in the reaction mixture using Ellman's reagent or by using a fluorescently labeled peptide and measuring the fluorescence associated with the purified liposome fraction.

-

Confirm the integrity of the liposomes after the conjugation reaction by measuring their size and polydispersity index (PDI) using DLS.

-

Visualizations

Caption: Experimental workflow for the preparation and surface functionalization of liposomes.

Caption: Logical relationship for targeted drug delivery using brominated liposomes.

References

- 1. Covalent attachment of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coupling of metal containing homing devices to liposomes via a maleimide linker: use of TCEP to stabilize thiol-groups without scavenging metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular dynamics simulations of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on protein-liposome coupling using novel thiol-reactive coupling lipids: influence of spacer length and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,2-Dipalmitoyl-3-bromopropanediol for Studying Membrane Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-bromopropanediol is a functionalized lipid probe designed for the investigation of membrane protein interactions. This molecule incorporates a diacylglycerol (DAG) scaffold, known to interact with specific protein domains such as the C1 domain found in Protein Kinase C (PKC) isoforms and other signaling proteins. The addition of a reactive bromo-group at the sn-3 position allows for the potential covalent modification of proximal amino acid residues within the binding pocket of a target protein or adjacent membrane-associated proteins. This covalent linkage enables the stable capture of protein-lipid interactions for subsequent analysis.

The dipalmitoyl acyl chains provide a hydrophobic anchor, ensuring the probe's incorporation into cellular membranes and lipid bilayers. The bromo-group acts as an electrophile, capable of reacting with nucleophilic amino acid side chains, primarily the thiol group of cysteine, but also potentially the imidazole group of histidine and the epsilon-amino group of lysine, forming a stable carbon-nitrogen or carbon-sulfur bond. This application note provides an overview of the potential applications and detailed protocols for utilizing this compound in studying membrane protein interactions.

Principle of Action: Lipid-Directed Covalent Labeling

The utility of this compound is based on the principle of lipid-directed covalent labeling. The diacylglycerol backbone serves as a recognition motif, guiding the probe to the binding sites of DAG-interacting proteins. Once localized, the bromo-group can react with a nearby nucleophilic amino acid residue, forming a covalent bond. This two-step process enhances the specificity and efficiency of the labeling reaction.

Potential Applications

-

Activity-Based Protein Profiling (ABPP): Identification and characterization of novel DAG-binding proteins in complex biological samples.

-

Covalent Inhibition: Irreversible binding to and inhibition of DAG-dependent enzymes, allowing for the study of their downstream signaling pathways.

-

Mapping Protein-Lipid Interaction Sites: Covalent capture of the interaction allows for subsequent proteolysis and mass spectrometry to identify the specific site of modification.

-

Stabilization of Transient Interactions: Trapping of transient or low-affinity protein-lipid interactions for structural and functional studies.

-

Drug Discovery: Screening for and validating small molecule inhibitors that compete for the DAG-binding site.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H67BrO4 |

| Molecular Weight | 647.8 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, DMSO, DMF |

| Reactive Group | Bromopropyl |

| Lipid Backbone | 1,2-Dipalmitoyl-glycerol |

Table 2: Reactivity of Bromoalkanes with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Relative Reactivity with Bromoalkanes | Bond Formed |

| Cysteine | Thiol (-SH) | High | Thioether |

| Histidine | Imidazole | Moderate | Alkylated Imidazole |

| Lysine | Epsilon-amino (-NH2) | Moderate | Secondary Amine |

| Methionine | Thioether | Low | Sulfonium Ion |

| Serine | Hydroxyl (-OH) | Very Low | Ether |

| Threonine | Hydroxyl (-OH) | Very Low | Ether |

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Membrane Protein

This protocol describes the labeling of a purified membrane protein reconstituted in liposomes with this compound.

Materials:

-

Purified membrane protein of interest

-

This compound (stock solution in DMSO)

-

Lipids for liposome preparation (e.g., POPC, POPS)

-

Liposome preparation buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M DTT)

-

SDS-PAGE loading buffer

-

Coomassie stain or Western blot reagents

Procedure:

-

Liposome Preparation: Prepare liposomes containing the desired lipid composition. Reconstitute the purified membrane protein into the liposomes at a suitable protein-to-lipid ratio.

-

Reaction Setup: In a microcentrifuge tube, combine the proteoliposomes with the reaction buffer.

-

Probe Addition: Add this compound to the reaction mixture to achieve the desired final concentration (a typical starting point is a 10- to 50-fold molar excess over the protein).

-

Incubation: Incubate the reaction at 37°C for 1-4 hours with gentle agitation. The optimal incubation time should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis:

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE. Covalent modification may result in a slight shift in the protein's molecular weight.

-

Western Blot: If an antibody against the protein of interest is available, perform a Western blot for more specific detection.

-

Mass Spectrometry: For identification of the labeling site, the protein band can be excised from the gel, subjected to in-gel digestion, and analyzed by LC-MS/MS.

-

Protocol 2: In-Cell Labeling of Membrane Proteins

This protocol outlines a general procedure for labeling membrane proteins in living cells.

Materials: